molecular formula C8H12N4 B1356849 4-(Piperazin-1-yl)pyrimidine CAS No. 51047-52-0

4-(Piperazin-1-yl)pyrimidine

Cat. No.: B1356849
CAS No.: 51047-52-0
M. Wt: 164.21 g/mol
InChI Key: CBQYFXRCWSZCQW-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

As an antagonist of the α2-adrenergic receptor, 4-(Piperazin-1-yl)pyrimidine binds to the receptor and prevents its activation by endogenous agonists . This can lead to increased neurotransmitter release.

Biochemical Pathways

Given its activity on the α2-adrenergic and 5-ht1a receptors, it’s likely to influence the adrenergic and serotonergic neurotransmission pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, sleep, and cognition.

Pharmacokinetics

Similar compounds are known to have high gastrointestinal absorption , suggesting that this compound may also be well-absorbed. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. For instance, its antagonistic action on the α2-adrenergic receptor could lead to increased release of neurotransmitters, potentially affecting mood and cognition . Its partial agonistic action on the 5-HT1A receptor could also have effects on mood and anxiety .

Biochemical Analysis

Biochemical Properties

4-(Piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for hydrolyzing the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, which are essential for cognitive functions. Additionally, this compound has been shown to interact with other proteins and receptors, such as serotonin receptors, influencing neurotransmission and mood regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance synaptic transmission by preventing the breakdown of acetylcholine, thereby improving cognitive functions. Furthermore, this compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. This compound also affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This binding interaction is primarily driven by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can act as an agonist or antagonist at various receptors, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods. It is susceptible to degradation under extreme pH conditions or in the presence of certain enzymes. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including enhanced synaptic plasticity and improved cognitive performance in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve memory retention. At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and receptors, leading to unintended cellular responses. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites. Some of these metabolites retain biological activity and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various organelles, including the endoplasmic reticulum and mitochondria, where it can influence cellular processes. The localization and accumulation of this compound are critical for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles. These localization patterns are essential for the compound’s ability to modulate gene expression and cellular responses .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-(Piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Properties

IUPAC Name

4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYFXRCWSZCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592770
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51047-52-0
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7.4 g (0.0256 mol) of 1-(2-chloro-4-pyrimidinyl)-4-(phenylmethyl)piperazine in 100 ml of ethanol was hydrogenated in the presence of 2 g of 10% palladium/charcoal for 4 hours at 40° C. under 5 bar of hydrogen pressure. The crude product obtained after conventional working up was purified by column chromatography over silica gel (30-60 μm) using FM1/cyclohexane 9/1 (v/v) as eluant. Colourless crystals, Rf=0.3 (FM1/cyclohexane 9/1 (v/v)); Macherey-Nagel POLYGRAM® SIL G/UV254, ready-made films for TLC). Yield: 1.7 g (40.7% of theory).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(Benzyl)-4-(4-chloropyrimidin-6-yl)piperazine (58.0 g) was dissolved, with some heating, in methanol (700 ml), treated with 10% Pd on activated carbon (11.6 g) and agitated and hydrogenated at atmospheric pressure for 8 h. The catalyst was removed by filtering through celite. The filtrate thus obtained was then evaporated under reduced pressure to a yellow-brown viscous gum which was chromatographed through 60 υm silica gel, eluting with 5% methanol, 1% ammonium hydroxide and 94% dichloromethane to obtain 4-(4-pyrimidinyl)piperazine, as a white solid, 25 g (76% yield based on prehydrogenation substrate);
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 4-(piperazin-1-yl)pyrimidine derivatives interact with Akt and what are the downstream effects of this interaction?

A1: One study [] investigated this compound derivatives as ATP-competitive inhibitors of Akt, an enzyme involved in cell signaling pathways regulating cell growth, proliferation, and survival. While the exact binding interactions were not fully elucidated in this specific paper, the competitive nature suggests these derivatives likely occupy the ATP binding site within Akt, preventing ATP binding and subsequent phosphorylation activity. Inhibiting Akt can disrupt downstream signaling cascades involved in tumorigenesis, making it a target for cancer therapies.

Q2: How does modifying the structure of this compound derivatives affect their activity as Akt inhibitors?

A2: Researchers employed 3D-QSAR modeling (CoMFA and CoMSIA) to understand the relationship between the structure of this compound derivatives and their Akt inhibitory activity []. They found that the electrostatic, hydrophobic, and hydrogen bond donor properties of substituents on the scaffold significantly influence inhibitory potency. By analyzing these models, they designed new derivatives predicted to have improved activity, demonstrating the power of SAR studies in drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.